molecular formula C13H30ClPSn B14371966 Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane CAS No. 90127-42-7

Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane

Katalognummer: B14371966
CAS-Nummer: 90127-42-7
Molekulargewicht: 371.51 g/mol
InChI-Schlüssel: SMMYEARWJKGXIY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane is a chemical compound with the molecular formula C14H31ClP. It is a phosphine derivative that contains a tin atom bonded to a chlorine atom and a dimethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane typically involves the reaction of dibutylphosphine with 3-chloropropyldimethylstannane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The tin and phosphorus atoms play a crucial role in its reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane is unique due to the presence of both tin and phosphorus atoms, which impart distinct reactivity and coordination properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications .

Eigenschaften

CAS-Nummer

90127-42-7

Molekularformel

C13H30ClPSn

Molekulargewicht

371.51 g/mol

IUPAC-Name

dibutyl-[3-[chloro(dimethyl)stannyl]propyl]phosphane

InChI

InChI=1S/C11H24P.2CH3.ClH.Sn/c1-4-7-10-12(9-6-3)11-8-5-2;;;;/h3-11H2,1-2H3;2*1H3;1H;/q;;;;+1/p-1

InChI-Schlüssel

SMMYEARWJKGXIY-UHFFFAOYSA-M

Kanonische SMILES

CCCCP(CCCC)CCC[Sn](C)(C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.